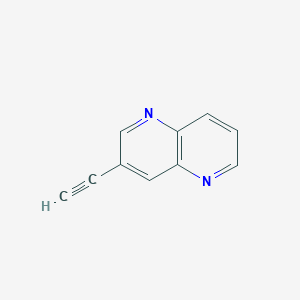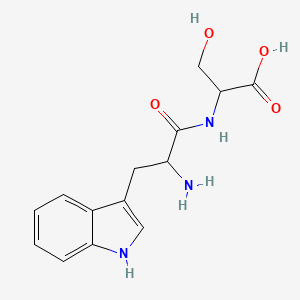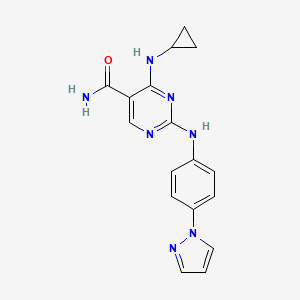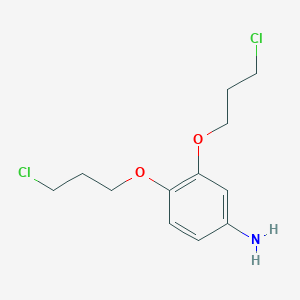
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 6th position, and a methanol group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol typically involves the bromination of a pyridine derivative followed by the introduction of the methylsulfanyl and methanol groups. One common method starts with 5-methylnicotinic acid as the starting material. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the brominated intermediate . The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the methanol group is introduced through a reduction reaction using sodium borohydride in methanol .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of environmentally friendly solvents and reagents is also preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of (5-Bromo-6-methylsulfanylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-6-methoxypyridin-3-yl)methanol: Similar structure with a methoxy group instead of a methylsulfanyl group.
(6-Bromo-pyridin-2-yl)methanol: Similar structure with the bromine atom at the 6th position and no methylsulfanyl group.
3-(Bromomethyl)-5-methylpyridine: Similar structure with a bromomethyl group instead of a methanol group
Uniqueness
(5-Bromo-6-methylsulfanylpyridin-3-yl)methanol is unique due to the presence of both the bromine and methylsulfanyl groups on the pyridine ring, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H8BrNOS |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
(5-bromo-6-methylsulfanylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNOS/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
Clé InChI |
FTOOMEKDYINZRP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=N1)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


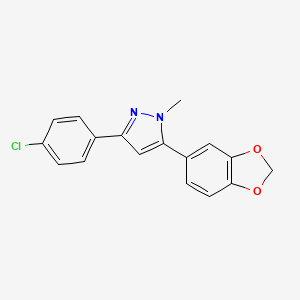

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
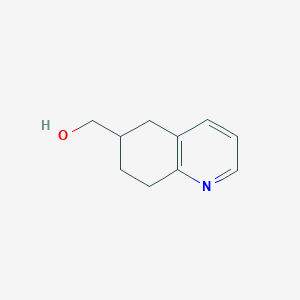
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
